1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine
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Overview
Description
1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine is an organic compound that features a hydrazine core flanked by two indene-derived groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine typically involves the condensation of 2,3-dihydro-1H-inden-5-carbaldehyde with hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis((2,3-dihydro-1H-inden-5-yl)methylene)hydrazine
- Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)
- Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]
Uniqueness
This compound is unique due to its hydrazine core, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and therapeutic agents.
Properties
CAS No. |
28042-80-0 |
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Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(Z)-1-(2,3-dihydro-1H-inden-5-yl)-N-[(Z)-2,3-dihydro-1H-inden-5-ylmethylideneamino]methanimine |
InChI |
InChI=1S/C20H20N2/c1-3-17-9-7-15(11-19(17)5-1)13-21-22-14-16-8-10-18-4-2-6-20(18)12-16/h7-14H,1-6H2/b21-13-,22-14- |
InChI Key |
MTDMQIPYYJFPMB-JZTLMNBPSA-N |
Isomeric SMILES |
C1CC2=C(C1)C=CC(=C2)/C=N\N=C/C3=CC4=C(C=C3)CCC4 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C=NN=CC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
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